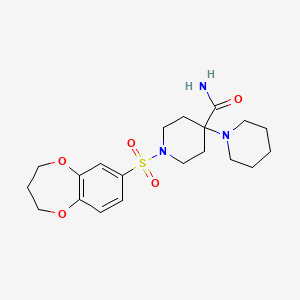

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is likely to possess a thiophene ring, which is a sulfur analog of the benzene ring, and is substituted with a pyridinyl group and a carboxylic acid group. The presence of an amino group on the pyridine ring suggests potential for various chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, substituted 3-hydroxypyrazoles were prepared from ethyl esters of substituted 4-(pyridin-2-ylthio)acetoacetic acids and hydrazine hydrate, leading to the formation of pyrazole derivatives with a pyridinylthiomethyl group . Although the specific synthesis of this compound is not detailed, similar synthetic routes may be applicable, involving the formation of a thiophene ring and subsequent functionalization with the appropriate pyridinyl and carboxylic acid groups.

Molecular Structure Analysis

The molecular structure of related compounds has been established using X-ray diffraction analysis . This technique allows for the determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interactions with other molecules. The molecular structure of the compound would likely reveal the spatial arrangement of the thiophene and pyridine rings and the positioning of the amino and carboxylic acid groups.

Chemical Reactions Analysis

The amino group on the pyridine ring can participate in various chemical reactions, such as nucleophilic substitution or as a ligand in coordination chemistry. The carboxylic acid group provides additional reactivity, allowing for the formation of esters and amides or participation in condensation reactions. The literature describes the alkylation of pyridine derivatives to obtain esters , which could be a relevant reaction for modifying the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of both an amino group and a carboxylic acid group in the compound suggests that it could exhibit both acidic and basic properties. The stability of related compounds has been investigated using HPLC, showing that solutions are stable for one month when protected from light, with pH values between 3 and 5 . These findings could be indicative of the stability and solubility characteristics of this compound, although specific studies on this compound would be required for confirmation.

科学的研究の応用

Supramolecular Synthons and Crystal Structures

Studies have explored the crystalline structures and supramolecular arrangements involving compounds related to 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate. For instance, Montis and Hursthouse (2012) investigated co-crystallizations of substituted salicylic acids with 4-aminopyridine, revealing complex solid forms, hydrates, and solvates. These structures often involve proton transfer from the carboxyl group to the pyridine nitrogen, resulting in diverse supramolecular synthons and packing arrangements influenced by the presence of other hydrogen-bonding interactions, such as hydrate water molecules or the amine group Montis & Hursthouse, 2012.

Synthesis of Novel Derivatives and Bioactive Compounds

Research has been conducted on the synthesis of novel derivatives and bioactive compounds from related thiophene-2-carboxylic acids. Pokhodylo et al. (2008) detailed the synthesis of 2,3-diaminothieno[2,3-d]pyrimidin-4(3H)-one derivatives from substituted alkyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylates, revealing potential applications in various fields, including pharmaceuticals and materials science Pokhodylo, Matiychuk, & Obushak, 2008.

Coordination Polymers and Molecular Engineering

Thangavelu, Butcher, and Cahill (2015) focused on the synthesis of uranyl coordination polymers using thiophene 2,5-dicarboxylic acid (TDC), resulting in structures with diverse coordination environments and dimensionalities. This study highlights the potential of such compounds in materials science and coordination chemistry Thangavelu, Butcher, & Cahill, 2015. Similarly, Kim et al. (2006) discussed the molecular engineering of organic sensitizers, incorporating thiophene rings for solar cell applications, showcasing the relevance of such compounds in renewable energy technologies Kim et al., 2006.

特性

IUPAC Name |

5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S.H2O/c11-9-4-1-6(5-12-9)7-2-3-8(15-7)10(13)14;/h1-5H,(H2,11,12)(H,13,14);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASNJVSHXJDSTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC=C(S2)C(=O)O)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500307.png)

![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)

![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)

![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)